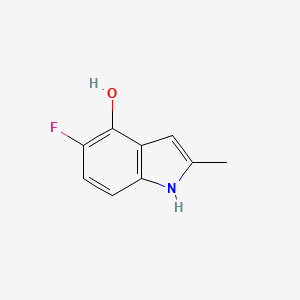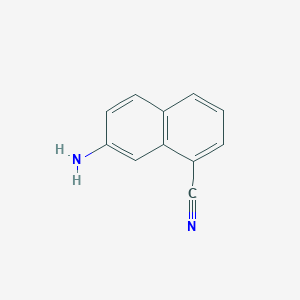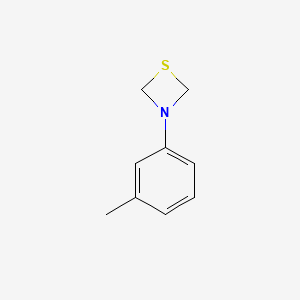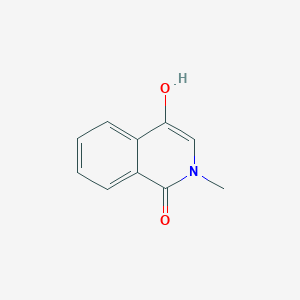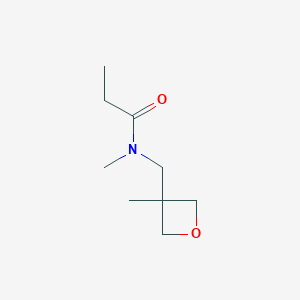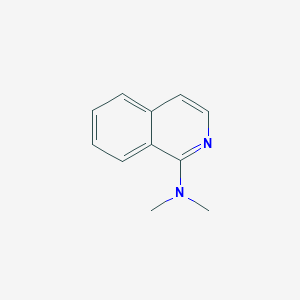
N,N-dimethylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylisoquinolin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of isoquinoline, a structure known for its presence in various natural alkaloids and its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylisoquinolin-1-amine can be achieved through several methods. One common approach involves the N-methylation of isoquinoline derivatives. For instance, the reaction of isoquinoline with formaldehyde and formic acid under acidic conditions can yield this compound . Another method involves the use of dimethylamine as a methylating agent in the presence of a catalyst such as palladium or ruthenium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and environmentally friendly catalysts is becoming more common in industrial settings to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
N,N-dimethylisoquinolin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are often mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of N,N-dimethylisoquinolin-1-amine, known for its wide range of biological activities.
N,N-dimethylquinolin-1-amine: A similar compound with a quinoline backbone instead of isoquinoline.
N,N-dimethylbenzylamine: Another related compound with a benzyl group instead of an isoquinoline ring
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoquinoline backbone and dimethylamino group make it a versatile compound in various chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
N,N-dimethylisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHYPMGIQCRPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)


![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
